molecular formula C12H8Br2 B14310193 2,3-Dibromobiphenyl CAS No. 115245-06-2

2,3-Dibromobiphenyl

Cat. No.: B14310193
CAS No.: 115245-06-2
M. Wt: 312.00 g/mol
InChI Key: ODVMOIOUMCXTPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction typically takes place in a solvent like benzene or carbon tetrachloride, and the temperature is maintained to control the reaction rate and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where biphenyl is exposed to bromine vapor in a controlled environment. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.

    Oxidation Products: Biphenyl carboxylic acids or quinones.

    Reduction Products: Reduced biphenyls with fewer bromine atoms.

Scientific Research Applications

2,3-Dibromobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dibromobiphenyl exerts its effects involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes like CYP1A1. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects due to the formation of reactive intermediates .

Comparison with Similar Compounds

  • 2,2’-Dibromobiphenyl
  • 2,4-Dibromobiphenyl
  • 3,3’-Dibromobiphenyl
  • 4,4’-Dibromobiphenyl

Comparison: 2,3-Dibromobiphenyl is unique due to the specific positioning of the bromine atoms on the biphenyl structure, which influences its chemical reactivity and biological activity. Compared to other dibromobiphenyls, it may exhibit different binding affinities to receptors and enzymes, leading to distinct biological effects and applications .

Properties

CAS No.

115245-06-2

Molecular Formula

C12H8Br2

Molecular Weight

312.00 g/mol

IUPAC Name

1,2-dibromo-3-phenylbenzene

InChI

InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

ODVMOIOUMCXTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br

Origin of Product

United States

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